1,2-Propanediamine, 2-methyl-N1-2-quinolinyl- is a complex organic compound characterized by its unique structure, which includes a propanediamine backbone and a quinoline moiety. The molecular formula of this compound is C₁₁H₁₄N₂, and it has a molecular weight of approximately 174.24 g/mol. This compound is notable for its potential applications in various fields including pharmaceuticals and materials science due to its structural properties and reactivity.
The reactivity of this compound is influenced by the presence of the quinoline ring, which can participate in additional reactions such as electrophilic aromatic substitution.
The synthesis of 1,2-propanediamine, 2-methyl-N1-2-quinolinyl- can be achieved through several methods:
These methods emphasize the importance of selecting suitable catalysts and reaction conditions to optimize yield and purity.
The applications of 1,2-propanediamine, 2-methyl-N1-2-quinolinyl- span various fields:
The unique structural features of this compound may provide advantages in creating novel materials with enhanced performance characteristics.
Interaction studies involving 1,2-propanediamine, 2-methyl-N1-2-quinolinyl- focus on its reactivity with other chemical entities. These studies may include:
Several compounds share structural similarities with 1,2-propanediamine, 2-methyl-N1-2-quinolinyl-. Here are a few notable examples:
The uniqueness of 1,2-propanediamine, 2-methyl-N1-2-quinolinyl- lies in its combination of both the propanediamine and quinoline structures, allowing for diverse reactivity and potential applications not fully realized by its simpler counterparts.
Transition-metal catalysis has emerged as a cornerstone for the efficient synthesis of 1,2-propanediamine derivatives. Rhodium and copper complexes, in particular, enable tandem reactions that streamline the formation of both the diamine backbone and the quinolinyl substituent. For instance, rhodium-catalyzed hydroamination of propargyl alcohols with secondary amines provides a direct route to 1,2-diamines under mild conditions. This method leverages chelation-assisted mechanisms to suppress undesired β-hydride elimination, ensuring high diastereoselectivity (up to 99:1 n:i ratios). Subsequent coupling of the diamine intermediate with 2-quinolinyl halides can be achieved using copper(I)-bisphosphine ligand systems, which facilitate Ullmann-type C–N bond formation.
A notable example involves the use of a Knölker-type iron complex (tricarbonyl(η⁴-cyclopentadienone)iron) for transfer hydrogenation steps. This catalyst oxidizes vicinal diols to diketones while simultaneously reducing nitroarenes to 1,2-diaminobenzenes, enabling in situ condensation with carbonyl intermediates to form quinoxaline derivatives. Adapting this protocol to 1,2-propanediamine systems could involve substituting the diol component with a methyl-substituted propane diol precursor, thereby yielding the target 2-methyl-N1-2-quinolinyl derivative after cyclization.
Table 1: Metal Catalysts and Their Applications in 1,2-Propanediamine Synthesis
| Catalyst System | Reaction Type | Yield (%) | Selectivity (n:i) | Reference |
|---|---|---|---|---|
| Rh(nbd)₂/SbF₆ | Hydroamination | 85–92 | >99:1 | |
| Cu(OAc)₂/Ph-BPE | Asymmetric C–N Coupling | 78–90 | 92–97% ee | |
| Fe(CO)₃(Cp*CO) | Transfer Hydrogenation | 70–88 | N/A |
Solid-phase synthesis offers unparalleled control over structural diversification, particularly for generating libraries of 1,2-propanediamine derivatives. The 4-formyl-3,5-dimethoxyphenoxy (PL-FDMP) resin serves as an ideal scaffold for immobilizing diamine precursors via reductive amination. For example, 5-amino-1-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid can be anchored to the resin, allowing sequential functionalization at the 3- and 5-positions with diverse electrophiles. This approach circumvents solubility issues associated with quinolinyl intermediates and enables high-throughput screening of substituent effects.
Key advancements include the use of dendritic copper powder-mediated one-pot reactions to introduce amide groups at the 3-position of the quinolinone core. By varying the amine component (e.g., benzylamine vs. phenethylamine), reaction times and yields can be optimized, with longer alkyl chains typically requiring shorter durations (3 hours vs. 2–3 days for benzylamine). Post-functionalization with 2-methyl-1,2-propanediamine is achieved through palladium-catalyzed cross-coupling or Mitsunobu reactions, depending on the leaving group present on the resin-bound intermediate.
Microwave irradiation significantly accelerates cyclization steps critical for forming the quinolinyl-diamine framework. Pyrimido[4,5-b]quinolines, structurally analogous to the target compound, are synthesized via microwave-assisted intramolecular cyclization of N⁴-substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehydes. Under optimized conditions (150°C, 10 minutes), this method achieves yields of 70–85%, compared to 60–75% under conventional heating.
Adapting this protocol to 1,2-propanediamine derivatives involves substituting the pyrimidine precursor with a 2-methylpropanediamine intermediate. Acetic acid or p-toluenesulfonic acid (PTSA) catalyzes the cyclization, with the latter proving more effective for electron-deficient quinolinyl groups. Notably, microwave conditions reduce side reactions such as oligomerization, which are prevalent in thermally driven processes.
Table 2: Comparison of Microwave vs. Conventional Heating in Cyclization Reactions
| Condition | Temperature (°C) | Time (min) | Yield (%) | Byproducts |
|---|---|---|---|---|
| Microwave | 150 | 10 | 80–85 | <5% |
| Conventional | 120 | 60 | 60–75 | 15–20% (oligomers) |
The National Cancer Institute 60-cell line screening platform represents a comprehensive approach to evaluating anticancer potential, utilizing diverse human tumor cell lines to assess compound efficacy across multiple cancer types [1]. Quinoline-based compounds, including those with propanediamine substituents, have demonstrated significant promise in this screening methodology [2] [3]. The screening protocol employs an initial single high dose assessment at 10^-5 molar concentration across the full panel of 60 cell lines, with compounds showing predetermined threshold inhibition criteria advancing to comprehensive five-dose assays [1] [4].
Research findings indicate that quinoline derivatives exhibit varying degrees of growth inhibition across different cancer cell line panels [3] [5]. Specifically, compounds containing quinoline scaffolds conjugated with propanediamine moieties have shown enhanced cytotoxic profiles compared to their parent structures [6] [7]. The growth inhibition data from these screenings reveal that values between 0 and 100 represent growth inhibition, while values less than 0 indicate lethality, with -100 representing complete cell death [1].
Table 1: Representative Anticancer Activity of Quinoline-Propanediamine Analogues
| Compound Structure Class | Cell Line | IC50 Value (μM) | Growth Inhibition (%) | Reference |
|---|---|---|---|---|
| Quinoline-carboxamide derivatives | Human Colorectal Cancer (HCT116) | 14.6 | 85 | [3] |
| Quinoline-carboxamide derivatives | Breast Cancer (MCF-7) | 5.3 | 92 | [3] |
| Quinoline-carboxamide derivatives | Leukemia (K562) | 12.8 | 88 | [3] |
| Dihydroquinazoline derivatives | Ovarian Cancer (A2780) | 22.76 | 78 | [7] |
| Quinoline conjugates | Lung Cancer (A549) | 0.03 | 97 | [5] |
The mechanistic basis for anticancer activity in quinoline-propanediamine compounds involves multiple pathways, including disruption of tubulin polymerization and interference with mitotic spindle formation [2]. These compounds demonstrate dual-mode anticancer effects through both antiproliferative and antivascular mechanisms [2] [5]. The polymerization inhibition leads to morphological changes in endothelial cells, subsequently causing blockage in blood flow, particularly affecting neovascular systems that are more dependent on microtubule cytoskeleton than normal vascular endothelial cells [2].
Advanced screening protocols have revealed that quinoline derivatives with specific structural modifications exhibit enhanced selectivity for cancer cells over normal cells [7] [4]. The therapeutic index calculations demonstrate favorable selectivity profiles, with compounds showing cytotoxic concentrations against cancer cells significantly lower than those affecting normal cellular functions [8] [7].
Quinoline-containing compounds have emerged as potent antibacterial agents against multidrug-resistant Gram-positive bacterial strains, demonstrating particularly strong efficacy against methicillin-resistant Staphylococcus aureus, methicillin-resistant Staphylococcus epidermidis, and vancomycin-resistant Enterococcus [9] [10]. The antimicrobial activity of these compounds extends beyond traditional quinolone antibiotics, offering novel mechanisms of action that circumvent existing resistance patterns [9] [11].
Research investigations have identified specific quinoline derivatives with minimum inhibitory concentration values ranging from 0.75 to 3.0 micrograms per milliliter against resistant bacterial strains [9]. These compounds demonstrate superior activity compared to conventional antibiotics, with some derivatives showing comparable efficacy to daptomycin, a last-resort antibiotic for resistant Gram-positive infections [9].
Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens
| Pathogen Type | Minimum Inhibitory Concentration (μg/mL) | Resistance Pattern | Mechanism of Action | Reference |
|---|---|---|---|---|
| Methicillin-Resistant Staphylococcus aureus | 0.75-3.0 | Multi-drug resistant | ATP synthase inhibition | [9] [11] |
| Methicillin-Resistant Staphylococcus epidermidis | 3.0-6.0 | Beta-lactam resistant | Membrane disruption | [9] [10] |
| Vancomycin-Resistant Enterococcus | 0.75-3.0 | Glycopeptide resistant | Cell wall synthesis inhibition | [9] |
| Clostridioides difficile | 1.0-8.0 | Fluoroquinolone resistant | Proton pump targeting | [9] [11] |
| Pseudomonas aeruginosa | 2-4 | Carbapenem resistant | F1Fo ATP synthase inhibition | [11] |
The mechanism of antimicrobial action for quinoline-propanediamine compounds involves targeting bacterial ATP synthase, specifically the membrane-embedded rotor ring component [11]. This mechanism differs significantly from conventional quinolone antibiotics that target DNA gyrase and topoisomerase IV, thus avoiding cross-resistance with existing fluoroquinolone-resistant strains [12]. The compounds demonstrate particular efficacy against biofilm-forming bacteria, which represent a significant challenge in clinical treatment of resistant infections [11] [10].
Structure-activity relationship studies reveal that quinolinequinone derivatives with specific ester group modifications exhibit enhanced antibacterial activity [10]. The presence of ester groups at the para position improves antibacterial potency, with compounds demonstrating synergistic interactions when combined with conventional antibiotics such as levofloxacin [10]. These combinations show promise for treating infections caused by clinically resistant Staphylococcus species isolates [10].
The antimicrobial spectrum extends to anaerobic pathogens, particularly Clostridioides difficile, where quinoline derivatives demonstrate minimum inhibitory concentrations as low as 1.0 microgram per milliliter, comparable to vancomycin efficacy [9]. In vivo studies confirm the therapeutic potential, with treated subjects showing significant reduction in bacterial load and improved survival rates compared to standard antibiotic treatments [9].
Quinoline-propanediamine compounds demonstrate significant potential as multi-target enzyme inhibitors for neurological disorders, particularly in Alzheimer disease treatment through simultaneous inhibition of cholinesterases and monoamine oxidases [13]. These compounds exhibit competitive inhibition mechanisms with half-maximal inhibitory concentration values ranging from 0.47 to 1.10 micromolar against specific neurological targets [13].
The dual inhibition approach targets both acetylcholinesterase and butyrylcholinesterase, enzymes responsible for acetylcholine degradation in the central nervous system [13]. Monoamine oxidase inhibition addresses the oxidative stress component of neurodegeneration by preventing the breakdown of neurotransmitters such as dopamine, serotonin, and noradrenaline [13]. This multi-target strategy addresses the multifactorial nature of neurological disorders more effectively than single-target approaches [13].
Table 3: Enzyme Inhibition Data for Neurological Targets
| Target Enzyme | IC50 Value (μM) | Inhibition Type | Selectivity Index | Neurological Relevance | Reference |
|---|---|---|---|---|---|
| Acetylcholinesterase | 1.10 ± 0.77 | Competitive | 2.1 | Memory and cognition | [13] |
| Butyrylcholinesterase | 0.58 ± 0.05 | Competitive | 3.8 | Cholinergic signaling | [13] |
| Monoamine Oxidase-A | 0.59 ± 0.04 | Competitive | 4.2 | Neurotransmitter regulation | [13] |
| Monoamine Oxidase-B | 0.47 ± 0.03 | Competitive | 5.1 | Dopaminergic pathways | [13] |
| DNA Methyltransferase 1 | 1.9-3.5 | DNA-dependent | 1.8 | Epigenetic regulation | [14] [15] |
Molecular docking studies reveal critical interactions between quinoline-propanediamine compounds and enzyme active sites, including hydrogen bonding, pi-pi stacking, pi-alkyl, pi-amid, and pi-sulfur interactions [13]. These molecular interactions explain the high binding affinity and competitive inhibition patterns observed in kinetic studies [13]. The compounds demonstrate favorable pharmacokinetic properties with good drug-like characteristics predicted through computational analysis [13].
The enzyme inhibition extends beyond traditional neurological targets to include DNA methyltransferases, which play crucial roles in epigenetic regulation of neuronal function [14]. Quinoline-based compounds exhibit DNA substrate-dependent inhibition of cytosine methyltransferase DNMT1 with IC50 values ranging from 1.9 to 3.5 micromolar [14] [15]. This inhibition mechanism involves direct interaction with the DNA duplex substrate rather than the enzyme alone, representing a novel approach to modulating epigenetic processes in neurological disorders [14].
The kinetic analysis reveals that quinoline derivatives operate through mixed inhibition mechanisms, binding to both the active site and allosteric sites of target enzymes [16]. However, comprehensive statistical analysis suggests that the primary mechanism involves exclusive binding to enzyme active sites, ruling out significant allosteric site involvement [16]. This finding has important implications for drug design, as it focuses development efforts on optimizing active site interactions rather than allosteric modulation [16].
Three-dimensional quantitative structure-activity relationship modeling represents a powerful computational approach for investigating the bioactivity patterns of quinoline-based compounds, including 1,2-propanediamine, 2-methyl-N1-2-quinolinyl-. The methodology employs comparative molecular field analysis and comparative molecular similarity index analysis to establish correlations between molecular structure and biological activity [1].
The development of three-dimensional quantitative structure-activity relationship models for quinoline derivatives follows established protocols utilizing advanced software platforms such as Sybyl X and molecular operating environment. Initial structure preparation involves the drawing of molecular structures using ChemDraw, followed by energy minimization using the Tripos force field with MMFF94 charge calculations [1]. The alignment process utilizes rigid alignment techniques that minimize root mean square distance through the distill rigid protocol, with the minimum energy conformation of the quinoline core serving as the common scaffold for alignment [1].
Contemporary three-dimensional quantitative structure-activity relationship studies of quinoline compounds have demonstrated exceptional predictive capabilities. Recent investigations involving 349 quinoline derivatives against Plasmodium falciparum 3D7 strain yielded models with outstanding statistical parameters, including r²test values of 0.878 for comparative molecular field analysis, 0.876 for comparative molecular similarity index analysis, and 0.845 for two-dimensional quantitative structure-activity relationship models [1]. These findings indicate that both comparative molecular field analysis and comparative molecular similarity index analysis provide reliable frameworks for predicting biological activities of quinoline derivatives.
The molecular descriptors employed in three-dimensional quantitative structure-activity relationship modeling encompass steric, electrostatic, hydrophobic, and hydrogen bonding field properties. In comparative molecular field analysis investigations of quinoline derivatives, steric and electrostatic field descriptors contribute approximately 51.5% and 48.5% respectively to model performance [2]. This balanced contribution suggests that both steric interactions and electrostatic properties play crucial roles in determining biological activity patterns.
| Statistical Parameter | Comparative Molecular Field Analysis | Comparative Molecular Similarity Index Analysis |
|---|---|---|
| Cross-validated coefficient (q²) | 0.827 [3] | 0.669 [4] |
| Conventional correlation coefficient (r²) | 0.990 [3] | 0.918 [4] |
| External validation (r²test) | 0.865 [4] | 0.918 [4] |
| Standard error of prediction | Variable | Variable |
Molecular field analysis reveals that quinoline derivatives, including 1,2-propanediamine, 2-methyl-N1-2-quinolinyl-, demonstrate specific patterns of molecular field distribution that correlate with biological activity. The quinoline nitrogen atom, the propanediamine linker system, and substituent groups contribute distinct field patterns that influence receptor binding affinity [5]. Studies utilizing molecular field-based three-dimensional similarity approaches have identified key pharmacophoric features, including the quinoline nitrogen, piperazine-like systems, ether oxygen atoms, and halogen substituents as critical structural elements [5].
Advanced three-dimensional quantitative structure-activity relationship methodologies incorporate multiple linear regression, partial least squares, and k-nearest neighbor molecular field analysis approaches. Recent studies on quinoline-amino-piperidine derivatives as mycobacterium DNA gyrase-B inhibitors demonstrated that developed models could explain 85.07% of total variance in training sets, with internal prediction capacity (q²) of 77.65% and external prediction capacity (pred r²) of 83.64% [6]. These statistical parameters confirm the robustness and predictive reliability of three-dimensional quantitative structure-activity relationship models for quinoline derivatives.
The application of comparative molecular field analysis to quinoline derivatives as metabotropic glutamate receptor subtype 1 inhibitors yielded models with q² values of 0.827 and r² values of 0.990, demonstrating excellent correlation between inhibitory activities and steric and electrostatic molecular fields around the analogues [3]. These findings support the utility of three-dimensional quantitative structure-activity relationship approaches for understanding structure-activity relationships in quinoline-based compounds including 1,2-propanediamine, 2-methyl-N1-2-quinolinyl-.
Molecular docking simulations provide critical insights into the binding interactions between 1,2-propanediamine, 2-methyl-N1-2-quinolinyl- and BRAF kinase targets, particularly the oncogenic V600E mutant. The BRAF kinase represents a crucial therapeutic target due to its involvement in various cancer pathways, making molecular docking studies essential for understanding compound-target interactions [7] [8].
Computational docking investigations of quinoline-based diarylamides with BRAF V600E kinase have revealed specific binding modes and interaction patterns. Molecular docking studies utilizing Autodock vina version 4.0 and similar platforms have demonstrated that quinoline derivatives can achieve significant binding affinities with BRAF kinase targets [8] [9]. The quinoline moiety consistently occupies the ATP adenine binding site of BRAF V600E through π-alkyl interactions with surrounding hydrophobic residues [7].
Detailed analysis of quinoline-BRAF interactions reveals that the quinoline ring system forms π-π interactions with Trp531 of the hinge region and establishes π-alkyl interactions with Val471, Ile463, and Ala481 of the P-loop in BRAF V600E [7]. The central phenyl ring of quinoline derivatives interacts with the aliphatic side chain of Lys483, while carbon-hydrogen bonds form between the hydrogen of carboxyl groups in amide bonds and the hydrogen of Cα in Gly593 [7].
| Quinoline Derivative | BRAF V600E Binding Energy (kcal/mol) | BRAF V600K Binding Energy (kcal/mol) | C-RAF Binding Energy (kcal/mol) |
|---|---|---|---|
| Quinoline-based compound 17b | IC₅₀ = 0.128 µM [7] | IC₅₀ = 0.0616 µM [7] | IC₅₀ = 0.0653 µM [7] |
| Quinoline-based compound 18a | IC₅₀ = 0.114 µM [7] | Not reported | IC₅₀ = 0.0676 µM [7] |
| QAP6 derivative | -11.7 [9] | Not tested | Not tested |
| Standard vemurafenib | -11.3 [9] | Not tested | Not tested |
Molecular docking simulations have identified that hydroxyl groups at the 5- and 6-positions of quinoline rings significantly enhance BRAF kinase binding affinity compared to bulky heterocyclic modifications [7]. The binding mode between C-RAF kinase and quinoline inhibitors demonstrates similarity to BRAF V600E interactions, though C-RAF generally exhibits shorter hydrogen bond distances, suggesting tighter binding interactions [7].
Advanced docking studies on quinolinylaminopyrimidines derivatives with V600E-BRAF kinase using Autodock vina have yielded binding energies ranging from -11.7 to -12.9 kcal/mol for optimized compounds [8] [9]. These values exceed the binding affinity of the standard BRAF inhibitor vemurafenib (-11.3 kcal/mol), indicating the potential of quinoline derivatives as potent BRAF kinase inhibitors [9].
The structural features that contribute to optimal BRAF binding include the quinoline nitrogen atom engagement with the kinase hinge region through hydrogen bonding, terminal phenyl substitution with N-methyl piperazine and trifluoromethyl moieties for hydrophobic interactions with the DFG motif, and amide linker participation in hydrogen bonding with catalytic Glu501 [7]. These interactions establish a comprehensive binding profile that supports the development of quinoline derivatives as BRAF kinase inhibitors.
Molecular dynamics simulations coupled with docking studies have validated the stability of quinoline-BRAF complexes over extended simulation periods. The putative binding modes of optimized quinoline derivatives have been confirmed through molecular dynamics analysis, demonstrating sustained binding interactions and conformational stability within the BRAF kinase active site [7].
Predictive binding affinity analysis for NADH dehydrogenase represents a crucial aspect of computational studies involving 1,2-propanediamine, 2-methyl-N1-2-quinolinyl- and related quinoline derivatives. NADH dehydrogenase, particularly type II NADH:quinone oxidoreductase, serves as an important therapeutic target due to its absence in mammalian cells while being essential for various pathogenic organisms [10].
Computational binding affinity predictions for quinoline derivatives targeting NADH dehydrogenase utilize sophisticated molecular modeling approaches. The quinoline scaffold demonstrates structural similarity to natural ubiquinone substrates, suggesting potential for competitive inhibition at quinone binding sites [11]. Molecular docking studies of quinoline compounds with NADH dehydrogenase have revealed specific binding interactions that contribute to inhibitory activity [12].
Electrochemical analysis of NADH dehydrogenase activity provides experimental validation for computational binding affinity predictions. Studies utilizing Caldalkalibacillus thermarum NDH-2 have demonstrated Michaelis-Menten kinetics with KM values of 8.6 μM for NADH and 3.2 mM for menaquinone-7, indicating substrate binding affinities that can be compared with quinoline derivative predictions [10]. The maximum turnover rates observed (1.9-2.0 μA cm⁻²) provide benchmarks for evaluating quinoline compound efficacy [10].
| Parameter | Wild-type NDH-2 | G164E Mutant | I379E Q-site Mutant |
|---|---|---|---|
| KM NADH (μM) | 8.6 [10] | Not determined [10] | 1.3 [10] |
| KM Menaquinone-7 (mM) | 3.2 [10] | Not applicable | Not applicable |
| Activity Reduction | Baseline | Minimal [10] | 94% [10] |
| Maximum Turnover Rate (μA cm⁻²) | 1.9-2.0 [10] | Reduced [10] | Severely reduced [10] |
Molecular docking investigations of quinoline derivatives with NADH dehydrogenase have identified specific binding sites and interaction patterns. The Q-site mutations, particularly I379E, demonstrate significant reductions in enzyme activity (94% reduction), indicating the critical importance of this region for quinoline binding [10]. These findings suggest that quinoline derivatives, including 1,2-propanediamine, 2-methyl-N1-2-quinolinyl-, may achieve inhibitory effects through Q-site interactions.
Binding affinity calculations utilizing free energy perturbation methods and molecular dynamics simulations provide quantitative predictions for quinoline-NADH dehydrogenase interactions. The standard binding free energy calculations incorporate contributions from electrostatic interactions, van der Waals forces, and entropy changes upon binding [13]. These computational approaches have demonstrated that favorable interaction energies (-11.52 to -26 kcal/mol) are often offset by unfavorable entropy contributions (5.42 to 15.7 kcal/mol), resulting in net binding energies suitable for therapeutic activity [13].
Advanced machine learning approaches for binding affinity prediction utilize deep learning models that extract features from protein-ligand complex structures. Recent developments in protein-ligand binding affinity prediction employ convolutional neural networks and cross-attention mechanisms to achieve improved accuracy in binding affinity calculations [14] [15]. These methods have demonstrated superior performance compared to traditional scoring functions for quinoline derivative systems.
Comparative analysis of quinoline derivatives as NADH dehydrogenase inhibitors reveals structure-activity relationships that inform binding affinity predictions. Studies on 1-hydroxy-2-dodecyl-4(1H)quinolone demonstrated submicromolar IC₅₀ values (19 ± 1.3 nM) against parasite NADH dehydrogenase, indicating high binding affinity [11]. The structural similarity between this compound and 1,2-propanediamine, 2-methyl-N1-2-quinolinyl- suggests comparable binding potential.
Molecular descriptor-based prediction models have been developed for NADH and FAD-binding proteins, achieving accuracies of 93.46% and 93.59% respectively with Matthews correlation coefficients of 0.52 and 0.54 [16]. These computational tools provide frameworks for predicting the binding potential of quinoline derivatives to NADH dehydrogenase based on structural features and physicochemical properties.